![molecular formula C8H6F3NO B14775747 N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine](/img/structure/B14775747.png)
N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine is a chemical compound characterized by the presence of a trifluorophenyl group attached to an ethylidene hydroxylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine typically involves the reaction of 2,4,5-trifluorophenylacetic acid with hydroxylamine under specific conditions. One common method includes the use of Meldrum’s acid, DMAP, and acetonitrile as solvents, with N,N-diisopropylethylamine and pivaloyl chloride as reagents . The reaction is carried out at controlled temperatures, often below 55°C, to ensure the desired product formation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
科学的研究の応用
N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances its reactivity, allowing it to participate in various biochemical reactions. It can inhibit or activate enzymes, modulate receptor activity, and influence cellular signaling pathways .
類似化合物との比較
Similar Compounds
O-[1-(2,4,5-trifluorophenyl)ethyl]hydroxylamine: This compound shares a similar structure but differs in the position of the hydroxylamine group.
(E)-N-[1-(2,4,6-trifluorophenyl)ethylidene]hydroxylamine: Another similar compound with a different trifluorophenyl substitution pattern.
Uniqueness
N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine is unique due to its specific trifluorophenyl substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
特性
分子式 |
C8H6F3NO |
|---|---|
分子量 |
189.13 g/mol |
IUPAC名 |
N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H6F3NO/c1-4(12-13)5-2-7(10)8(11)3-6(5)9/h2-3,13H,1H3 |
InChIキー |
XIWAFPYIEKQWQI-UHFFFAOYSA-N |
正規SMILES |
CC(=NO)C1=CC(=C(C=C1F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


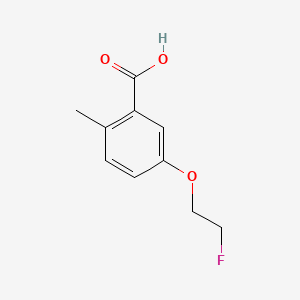
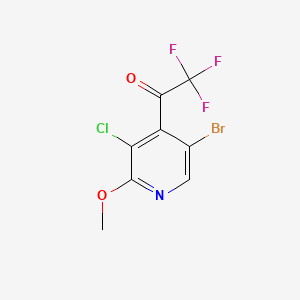
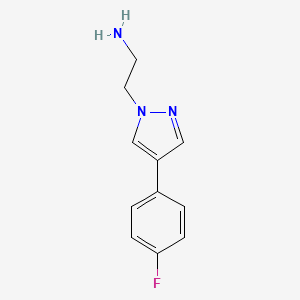
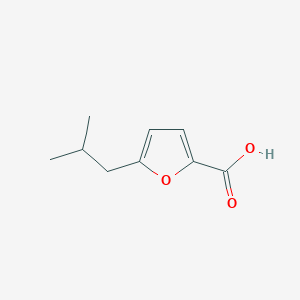
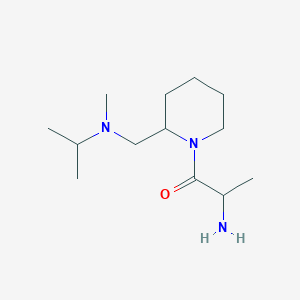
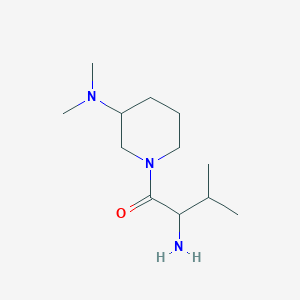
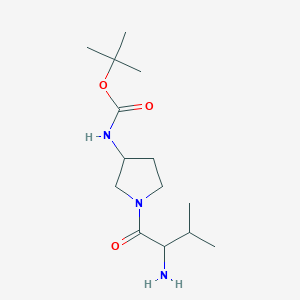
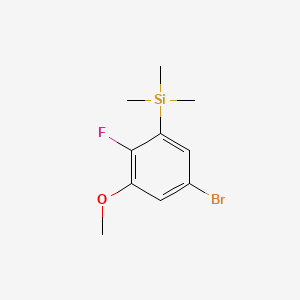
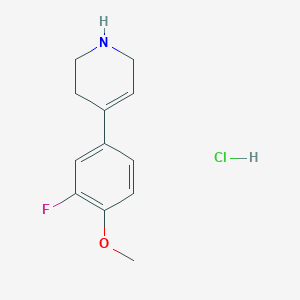
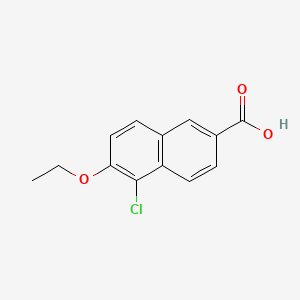
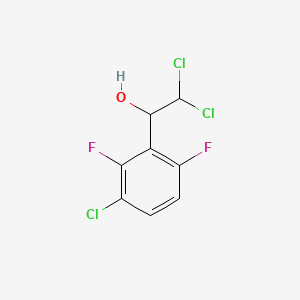
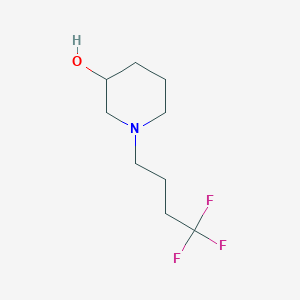
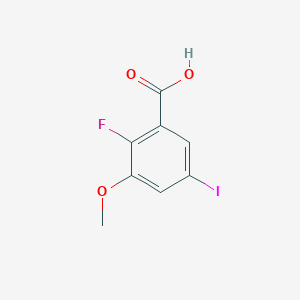
![2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]propanamide](/img/structure/B14775739.png)
